molecular formula C4H4BFN2O2 B7899387 5-Fluoropyrazine-2-boronic acid

5-Fluoropyrazine-2-boronic acid

Cat. No.: B7899387
M. Wt: 141.90 g/mol
InChI Key: MWDZMADJDFRVFX-UHFFFAOYSA-N
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Description

5-Fluoropyrazine-2-boronic acid is an organoboron compound with the molecular formula C4H4BFN2O2. It is a derivative of pyrazine, where a fluorine atom is substituted at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoropyrazine-2-boronic acid typically involves the reaction of 5-fluoropyrazine with a boron-containing reagent. One common method is the reaction of 5-fluoropyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropyrazine-2-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mechanism of Action

Comparison with Similar Compounds

  • 5-Chloropyrazine-2-boronic acid
  • 5-Bromopyrazine-2-boronic acid
  • 5-Iodopyrazine-2-boronic acid

Comparison: 5-Fluoropyrazine-2-boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. This can influence the reactivity and selectivity in cross-coupling reactions, making it a valuable compound in specific synthetic applications .

Properties

IUPAC Name

(5-fluoropyrazin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BFN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDZMADJDFRVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=N1)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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